molecular formula C21H37NO18S B13436232 (2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid

(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid

Cat. No.: B13436232
M. Wt: 623.6 g/mol
InChI Key: RBJAOXLODCNHJU-RSINGVCESA-N
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Description

The compound (2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, acetamido, and sulfonoperoxoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and oxidation processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonoperoxoic acid group can participate in oxidation reactions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonoperoxoic acid group can yield sulfonic acids, while reduction of the acetamido group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, this compound may be used as a probe to study carbohydrate-protein interactions due to its glycosylated structure.

Medicine

In medicine, the compound’s potential bioactivity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell walls or membranes, disrupting their integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonic acid
  • (2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonic acid methyl ester

Uniqueness

The presence of the sulfonoperoxoic acid group makes this compound unique compared to its analogs. This functional group can impart distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H37NO18S

Molecular Weight

623.6 g/mol

IUPAC Name

(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid

InChI

InChI=1S/C21H37NO18S/c1-6-11(26)13(28)14(29)20(35-6)39-17-10(22-7(2)25)19(34-3)37-9(5-24)16(17)38-21-15(30)18(41(32,33)40-31)12(27)8(4-23)36-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14?,15+,16+,17+,18?,19+,20-,21-/m0/s1

InChI Key

RBJAOXLODCNHJU-RSINGVCESA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H](C([C@H]([C@H](O3)CO)O)S(=O)(=O)OO)O)CO)OC)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)S(=O)(=O)OO)O)CO)OC)NC(=O)C)O)O)O

Origin of Product

United States

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